5-Hydroxyisoavrainvilleol
Overview
Description
5-Hydroxyisoavrainvilleol is a brominated diphenylmethane derivative isolated from the tropical green macrophyte, Avrainvillea nigricans . This compound has garnered attention due to its unique structure and notable biological activities, particularly its antimicrobial properties against gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxyisoavrainvilleol is typically isolated from natural sources, specifically the tropical green alga Avrainvillea nigricans . The isolation process involves conventional chromatographic techniques, including column chromatography and high-performance liquid chromatography . The structure of the compound is determined through a combination of spectrochemical methods, including detailed analysis of long-range proton-carbon coupling constants .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from its natural source, Avrainvillea nigricans .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyisoavrainvilleol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.
Reduction: The brominated aromatic rings can undergo reduction reactions to remove the bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated aromatic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxyisoavrainvilleol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxyisoavrainvilleol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that the brominated aromatic rings play a crucial role in its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Kaempferol: A flavonoid found in various plants with antioxidant and antimicrobial properties.
Quercetin: Another flavonoid with similar biological activities, including antimicrobial and antioxidant effects.
Phlorotannins: Polyphenolic compounds found in brown algae with a wide range of bioactivities.
Uniqueness
5-Hydroxyisoavrainvilleol is unique due to its brominated diphenylmethane structure, which is not commonly found in other similar compounds . This unique structure contributes to its distinct biological activities, particularly its potent antimicrobial properties against gram-positive bacteria .
Properties
IUPAC Name |
3-bromo-4-[(3-bromo-4,5-dihydroxyphenyl)methyl]-5-(hydroxymethyl)benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2O5/c15-9-2-6(3-10(18)13(9)20)1-8-7(5-17)4-11(19)14(21)12(8)16/h2-4,17-21H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXYDDXUERLOFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Br)CC2=C(C(=C(C=C2CO)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149688 | |
Record name | 5-Hydroxyisoavrainvilleol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111537-53-2 | |
Record name | 5-Hydroxyisoavrainvilleol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111537532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxyisoavrainvilleol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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